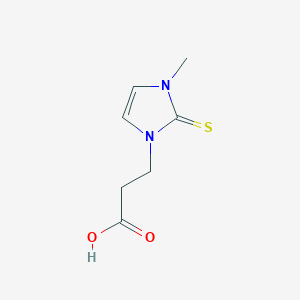
3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid is a heterocyclic compound that contains an imidazole ring
Preparation Methods
The synthesis of 3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions to form the imidazole ring. The reaction conditions typically include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity .
Chemical Reactions Analysis
3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities .
Mechanism of Action
The mechanism of action of 3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid can be compared with other similar compounds that contain imidazole rings. Some similar compounds include 3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)propanoic acid and other imidazole derivatives. The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanylidene group, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
65846-93-7 |
|---|---|
Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
3-(3-methyl-2-sulfanylideneimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-8-4-5-9(7(8)12)3-2-6(10)11/h4-5H,2-3H2,1H3,(H,10,11) |
InChI Key |
HQMOVUOOWQEOJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN(C1=S)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)
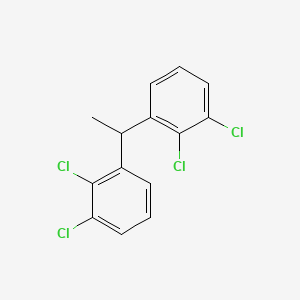
![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)

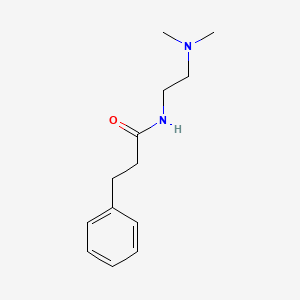

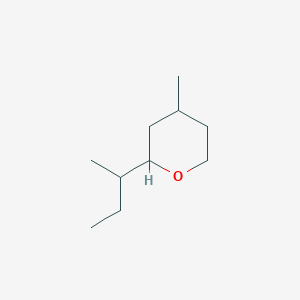
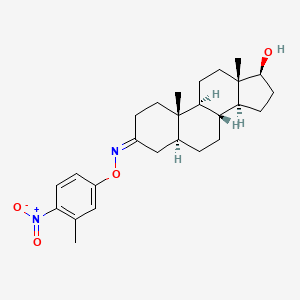
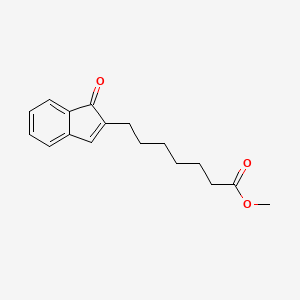
![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
